molecular formula C8H6BrClN2 B1272454 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile CAS No. 42951-71-3

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Cat. No. B1272454
CAS RN: 42951-71-3
M. Wt: 245.5 g/mol
InChI Key: UUEREACRVVTQKF-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile is a chemical compound with the CAS Number: 42951-71-3 . It has a molecular weight of 245.51 and its molecular formula is C8H6BrClN2 . It appears as a white to off-white powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrClN2/c1-4-6 (3-11)8 (10)12-5 (2)7 (4)9/h1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a white to off-white powder or crystals . It has a molecular weight of 245.51 . It is stored at room temperature .

Scientific Research Applications

Industrial Process Scale-Up for Diabetes Therapy

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, closely related to 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile, is a key intermediate in synthesizing a family of promising SGLT2 inhibitors for diabetes therapy. This compound is prepared from dimethyl terephthalate, following a process involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. It has been scaled up successfully to approximately 70 kg per batch with a total yield of 24%, demonstrating scalability, high yield, and significant cost reduction (Zhang et al., 2022).

Halogen-Induced Cyclization in Chemical Synthesis

This compound can be utilized in halogen-induced cyclization reactions. For instance, the reaction of 5-chloro or bromo-6, 2'-O-cyclouridine with N-bromo or chloro-succinimide forms compounds like 5-bromo-5-chloro-5,6-dihydro-6, 2':6, 5'-di-O-cyclouridine. This process involves the separation of mixtures of diastereoisomers by high-performance liquid chromatography, contributing to advancements in chemical synthesis (Maruyama et al., 1986).

Microscale Synthesis in Educational Settings

The chemical compound has been used in microscale synthesis experiments, such as the reductive deamination of related compounds like 4-bromo-2-chloro-6-iodoaniline. This synthesis is suitable for undergraduate laboratories, requiring less starting material and offering high product yields. Such applications are important for educational purposes, demonstrating practical and scalable chemical reactions (Pelter et al., 2004).

Thermal Cycloaddition in Chemical Research

The compound is also involved in thermal [2+2] cycloaddition reactions, such as the formation of fluorene-9-spiro-1′-[2′-halo-3′-(9-fluorenylidene)-4′-halomethylene]cyclobutane. This reaction involves head-to-tail dimers, demonstrating its significance in understanding and advancing cycloaddition reactions in chemistry (Toda et al., 1974).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H332, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, harmful inhalation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

5-bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEREACRVVTQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377165
Record name 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42951-71-3
Record name 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.0 grams (0.040 mole) of 5-bromo-3-cyano-2-hydroxy -4,6-dimethylpyridine in 40 mL of phosphorus oxychloride is stirred, and one drop (catalyst) of N,N-dimethylformamide is added. The reaction mixture is then stirred at ambient temperature for about five hours, and then allowed to stand for about 72 hours. After this time, the reaction mixture is poured into 1000 mL of ice containing about one mL of concentrated hydrochloric acid. The mixture is stirred until the ice melts. The resultant precipitate is collected by filtration and washed with water. The solid is then dried under reduced pressure at about 60° C. An NMR spectrum of the solid indicates that it contains a large amount of starting material. The solid is then dissolved in 25 mL of phosphorus oxychloride, and two drops of N,N-dimethylformamide are added. The mixture is heated to reflux where it is stirred for about 18 hours. After this time, the reaction mixture is poured into 600 mL of ice containing about two mL of concentrated hydrochloric acid. The mixture is stirred until the ice melts. The resultant precipitate is collected by filtration, washed with water, and dried under reduced pressure at about 60° C., yielding 8.6 grams of 5-bromo-2-chloro-3-cyano -4,6-dimethylpyridine. The NMR spectrum is consistent with the proposed structure.
Quantity
9 g
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reactant
Reaction Step One
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40 mL
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[Compound]
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ice
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1000 mL
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reactant
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0 (± 1) mol
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Reaction Step Two
[Compound]
Name
ice
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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